molecular formula C21H21N3O4S B5859219 [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate

Cat. No.: B5859219
M. Wt: 411.5 g/mol
InChI Key: TTWOLUVVNJMCGH-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic and sulfonyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate typically involves multi-step organic reactions. The process begins with the preparation of the amino and sulfonyl precursors. These precursors undergo condensation reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.

    Methyl 4-fluorobenzoate: Another similar compound with a fluorine substituent, offering different chemical properties.

Uniqueness

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate stands out due to its unique combination of aromatic and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-7-9-17(10-8-15)21(22)23-28-20(25)14-24(2)29(26,27)19-12-11-16-5-3-4-6-18(16)13-19/h3-13H,14H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWOLUVVNJMCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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